Cas no 952023-06-2 ((S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate)

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is a chiral compound with a complex structure, featuring a pyrrolidinone ring and a carbamate functional group. This compound exhibits high purity and selectivity, making it valuable in the synthesis of enantiomerically pure pharmaceuticals. Its unique structure contributes to its potential applications in drug discovery and development, particularly in the creation of chiral drugs.
(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate structure
952023-06-2 structure
Product name:(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate
CAS No:952023-06-2
MF:C12H19N3O3
MW:253.297562837601
MDL:MFCD21603684
CID:1122924
PubChem ID:67519316

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate
    • (S)-tert-butyl 2-(2-cyanopyrrolidine-1-yl)-2-oxoethylcarbamate
    • tert-butyl N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]carbamate
    • FT-0773816
    • (S)-1-[2-(Boc-amino)acetyl]pyrrolidine-2-carbonitrile
    • [2-(2-cyano-pyrrolidin-1-yl)-2-oxo-ethyl]-carbamic Acid tert-butyl Ester
    • SWUOIQQDTSKPJT-UHFFFAOYSA-N
    • SY325761
    • AB89507
    • tert-butyl N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamate
    • 952023-06-2
    • MFCD21603684
    • SCHEMBL2743710
    • DA-00260
    • MDL: MFCD21603684
    • Inchi: InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-8-10(16)15-6-4-5-9(15)7-13/h9H,4-6,8H2,1-3H3,(H,14,17)
    • InChI Key: SWUOIQQDTSKPJT-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)NCC(=O)N1CCCC1C#N

Computed Properties

  • Exact Mass: 253.14264148g/mol
  • Monoisotopic Mass: 253.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 82.4Ų

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM372003-1g
(S)-tert-Butyl (2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)carbamate
952023-06-2 95%+
1g
$540 2023-01-01
Advanced ChemBlocks
O33993-1G
(S)-tert-Butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate
952023-06-2 95%
1G
$775 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528898-1g
Tert-butyl (S)-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)carbamate
952023-06-2 98%
1g
¥5425.00 2024-04-24
A2B Chem LLC
AY23239-1g
(S)-tert-Butyl (2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)carbamate
952023-06-2 ≥95%
1g
$669.00 2024-07-18
Advanced ChemBlocks
O33993-5G
(S)-tert-Butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate
952023-06-2 95%
5G
$2,755 2023-09-15
A2B Chem LLC
AY23239-250mg
(S)-tert-Butyl (2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)carbamate
952023-06-2 ≥95%
250mg
$327.00 2024-07-18
A2B Chem LLC
AY23239-5g
(S)-tert-Butyl (2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)carbamate
952023-06-2 ≥95%
5g
$2310.00 2024-07-18
Advanced ChemBlocks
O33993-250MG
(S)-tert-Butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate
952023-06-2 95%
250MG
$420 2023-09-15
A2B Chem LLC
AY23239-100mg
(S)-tert-Butyl (2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)carbamate
952023-06-2 ≥95%
100mg
$280.00 2024-07-18

Additional information on (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate

Introduction to (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate (CAS No. 952023-06-2)

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate, with the CAS number 952023-06-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential in modulating biological pathways, particularly in the context of drug discovery and therapeutic intervention.

The structure of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate incorporates several key functional groups that contribute to its unique chemical properties and biological activity. The presence of a carbamate group and a cyanopyrrolidine moiety makes it an intriguing candidate for further investigation, especially in the development of novel pharmacological agents.

In recent years, there has been a growing interest in the exploration of chiral compounds, particularly those with stereogenic centers that can influence the efficacy and selectivity of drugs. The (S)-configuration of the compound suggests a specific spatial arrangement of atoms, which can have profound effects on its interactions with biological targets. This aspect has made (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate a subject of considerable interest for researchers aiming to develop enantiomerically pure drugs.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The cyanopyrrolidine scaffold is known to exhibit properties that can interact with central nervous system receptors, making it a promising candidate for further exploration. Recent studies have shown that derivatives of this class of compounds can modulate neurotransmitter activity, which could lead to new therapeutic strategies for conditions such as epilepsy, depression, and cognitive disorders.

The carbamate group in (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate also plays a crucial role in its chemical behavior. Carbamates are known for their ability to act as intermediates in various biochemical pathways and have been utilized in the synthesis of numerous pharmaceuticals. The tert-butyl substitution on the carbamate moiety enhances its stability and bioavailability, making it an attractive feature for drug development.

Recent advancements in synthetic chemistry have enabled researchers to produce increasingly complex and sophisticated molecules like (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate with high precision. These advancements have not only improved the yield and purity of the compound but also opened up new possibilities for its application in drug discovery. Techniques such as asymmetric synthesis and catalytic transformations have been particularly useful in achieving enantiopure forms of chiral compounds.

The biological activity of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate has been the focus of several preclinical studies. These studies have revealed that the compound exhibits potent interactions with specific enzymes and receptors, suggesting its potential as a lead compound for further development. The ability to modulate these interactions could lead to novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments.

In addition to its potential applications in neurological disorders, (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate has also shown promise in other areas of medicine. For instance, its structural features make it a suitable candidate for developing antiviral and anticancer agents. The cyanopyrrolidine moiety is known to interact with viral proteases, while the carbamate group can be modified to enhance binding affinity to cancer-related targets.

The synthesis and characterization of this compound have been facilitated by cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These tools have provided researchers with detailed insights into the structure-property relationships of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate, enabling more informed decisions regarding its further development.

The future prospects for (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academia and industry are essential to translate these findings into clinical reality, ultimately benefiting patients suffering from various diseases.

In conclusion, (S)-tert-butyl 2-( cyanopyrrolidin- 1- yl)- - oxoethylcarbamate (CAS No. 95 2023- 06- ) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an important role in addressing unmet medical needs.

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